molecular formula C9H9FO3 B174822 (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid CAS No. 124980-94-5

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B174822
CAS No.: 124980-94-5
M. Wt: 184.16 g/mol
InChI Key: YZDVNWXOYGTHJO-MRVPVSSYSA-N
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Description

®-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with a fluorophenyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluorophenyl)-2-hydroxypropanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric reduction of 3-(4-Fluorophenyl)-2-oxopropanoic acid using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at 0°C.

    Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: 3-(4-Fluorophenyl)-2-oxopropanoic acid.

    Reduction: ®-3-(4-Fluorophenyl)-2-hydroxypropanol.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral substrates. It can also serve as a model compound for studying the effects of fluorine substitution on biological activity.

Medicine

In medicine, ®-3-(4-Fluorophenyl)-2-hydroxypropanoic acid has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Chlorophenyl)-2-hydroxypropanoic acid
  • ®-3-(4-Bromophenyl)-2-hydroxypropanoic acid
  • ®-3-(4-Methylphenyl)-2-hydroxypropanoic acid

Uniqueness

®-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine is highly electronegative and can influence the compound’s reactivity, stability, and interaction with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs, which may exhibit different reactivity and biological activity profiles.

Properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDVNWXOYGTHJO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432518
Record name (R)-3-(4-FLUOROPHENYL)-2-HYDROXYPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124980-94-5
Record name (αR)-4-Fluoro-α-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124980-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-(4-FLUOROPHENYL)-2-HYDROXYPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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